molecular formula C10H9ClN2O B1461069 4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol CAS No. 36141-22-7

4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol

Cat. No.: B1461069
CAS No.: 36141-22-7
M. Wt: 208.64 g/mol
InChI Key: CMNZUIHSFKJXRI-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Characterization :4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol and its derivatives have been synthesized and characterized through various methods. For instance, 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol was synthesized and characterized, including by single-crystal X-ray diffraction. Its benzene ring system was found to be planar, with dihedral angles made with two pyrazole rings. Its luminescent property was also investigated, and its molecular structure was optimized using density functional theory, confirming the consistency of the optimized geometrical parameters and vibrational frequencies with experimental data (Tang et al., 2014).

Molecular Docking and Quantum Chemical Calculations

Quantum Chemical Analysis :Detailed quantum chemical calculations were performed on derivatives of this compound. For instance, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol's molecular structure and spectroscopic data were obtained from DFT (B3LYP) with various basis set calculations. The study involved full geometry optimization, vibrational spectra recording, and fundamental vibrations assignment based on the potential energy distribution (PED) of the vibrational modes. Molecular parameters like bond length, bond angle, and the intramolecular charge transfer were calculated, providing insights into the molecule's electronic properties (Viji et al., 2020).

Coordination Chemistry and Ligand Behavior

Ligand Properties and Metal Coordination :Compounds related to this compound show interesting coordination chemistry. For example, alkyl-substituted phenolic pyrazoles have been shown to function as copper extractants with similar strength and selectivity over Fe(iii) as some commercially used solvent extraction reagents. The substitution in the phenol ring significantly affects their strength. X-ray structure determinations and density functional theory (DFT) calculations have confirmed that inter-ligand hydrogen bonding between the pyrazole NH group and the phenolate oxygen atom stabilizes the Cu-complexes, leading to pseudomacrocyclic structures. The impact of substituents on the phenol oxygen atoms, their ease of deprotonation, and their propensity to buttress inter-ligand hydrogen bonding is notable in determining the strength of these extractants (Healy et al., 2016).

Molecular Structure and Antifungal Activity

Antifungal Properties :Certain derivatives have been noted for their antifungal properties. For example, isomers obtained from the condensation of chromones and 3-aminopyrazoles were characterized and tested for antifungal abilities against various phytopathogenic fungi. Some of these compounds exhibited good antifungal abilities against specific fungi, highlighting the potential pharmaceutical applications of these molecules (Zhang et al., 2016).

Biochemical Analysis

Biochemical Properties

4-Chloro-2-(1-methyl-1H-pyrazol-3-YL)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it undergoes Mannich reactions, which are essential in the synthesis of complex molecules . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules. These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . These effects highlight the compound’s potential as a modulator of cellular functions and its relevance in disease research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, altering their activity. For example, the compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s biochemical and pharmacological properties.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are essential for its application in research. Over time, the compound may undergo degradation, leading to the formation of by-products that could affect its activity . Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged modulation of gene expression and enzyme activity. These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against cellular damage . At high doses, it can lead to toxic effects, including liver and kidney damage. These dosage-dependent effects are critical for determining the compound’s therapeutic window and potential side effects in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Understanding these pathways is essential for elucidating the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, affecting its localization and activity. For instance, it may be transported into cells via organic anion transporters and bind to intracellular proteins, influencing its distribution and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-2-(1-methylpyrazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-13-5-4-9(12-13)8-6-7(11)2-3-10(8)14/h2-6,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNZUIHSFKJXRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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